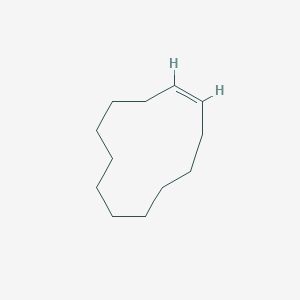

Cyclododecene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclododecene is a cyclic hydrocarbon that consists of 12 carbon atoms in its ring structure. It is a colorless liquid that has a unique chemical structure, making it a valuable compound in various scientific research applications. Cyclododecene is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

科学的研究の応用

Alternative Hydrogenation Methods : Cyclododecene can be hydrogenated using a system composed of nickel(II) chloride dihydrate, lithium, and naphthalene, providing an alternative to traditional catalytic hydrogenation methods. This approach is advantageous as it avoids the handling of molecular hydrogen (Alonso & Yus, 2001).

Synthesis of Chemical Intermediates : It serves as a precursor for the synthesis of cyclododecanol, which is a starting material for producing various chemicals like dodecanedioic acid, dodecane-1,12-diol, and ω-dodecalactam. These products are crucial in manufacturing polyesters, polyamides, Nylon-12, and high-quality plasticizers (Oshnyakova et al., 2008).

Ring-Opening Metathesis Polymerization : Cyclododecene undergoes ring-opening metathesis polymerization using a tungsten-based catalyst, leading to the production of polydodecenamer, a polymer with specific thermal properties (Karabulut et al., 2004).

Selective Hydrogenation : The compound can be hydrogenated to form cyclododecene with high selectivity using specific catalysts like RuCl2(PPh3)3. This process is significant for creating specific chemical structures at room temperature (Tsuji & Suzuki, 1977).

Oxidation Studies : Cyclododecene's oxidation kinetics have been studied in detail, providing insights into reaction mechanisms and product distribution, which is crucial for chemical synthesis and industrial applications (Mahajan, Sharma, & Sridhar, 2004).

Acetoxylation Kinetics : The acetoxylation of cyclododecene using palladium(II) acetate has been explored, demonstrating high selectivity and conversion rates. This is significant for the synthesis of specific chemical compounds (Kolev, Skumov, & Balbolov, 2003).

Conformational Analysis : Research on 1,2-disubstituted cyclododecenes has provided insights into their configuration and conformation, which is essential for understanding their chemical behavior and potential applications (Han, Wang, Liang, & Wang, 2010).

Ozonolysis Applications : Ozonolysis of cyclododecene has been studied for producing specific carboxylic acids, demonstrating how reaction conditions affect product distribution. This is relevant for the synthesis of organic compounds (Kim, Yang, & Kim, 1995).

特性

CAS番号 |

1129-89-1 |

|---|---|

製品名 |

Cyclododecene |

分子式 |

C12H22 |

分子量 |

166.3 g/mol |

IUPAC名 |

cyclododecene |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1- |

InChIキー |

HYPABJGVBDSCIT-UPHRSURJSA-N |

異性体SMILES |

C1CCCCC/C=C\CCCC1 |

SMILES |

C1CCCCCC=CCCCC1 |

正規SMILES |

C1CCCCCC=CCCCC1 |

その他のCAS番号 |

1501-82-2 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

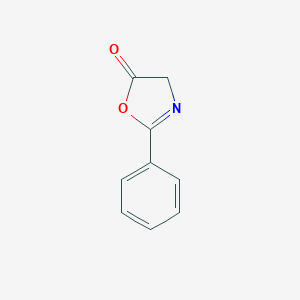

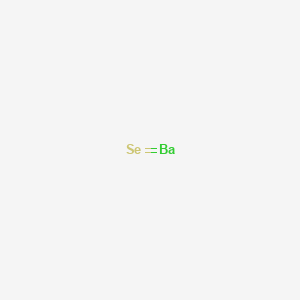

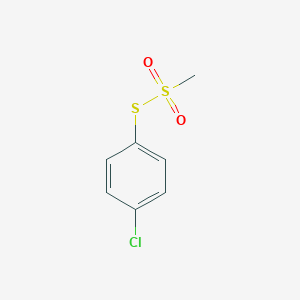

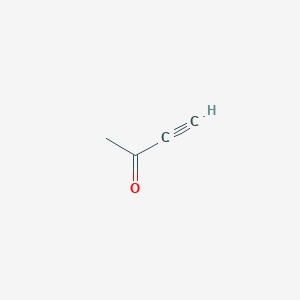

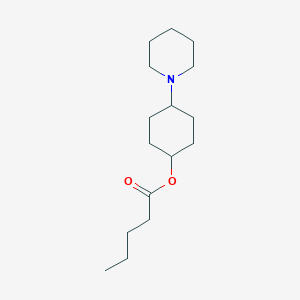

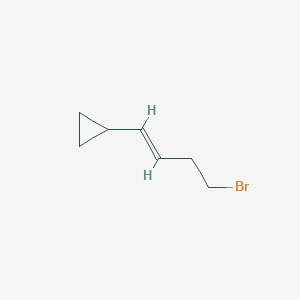

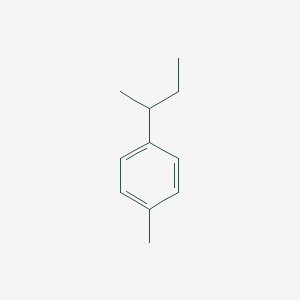

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

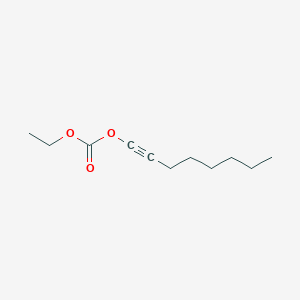

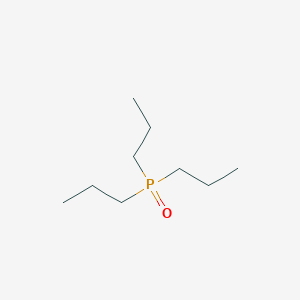

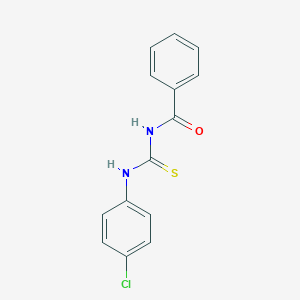

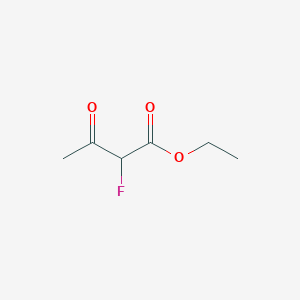

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。